[2-(Trifluoromethyl)piperidin-3-yl]methanol
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Overview
Description
[2-(Trifluoromethyl)piperidin-3-yl]methanol is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . This compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxymethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .
Industrial Production Methods: Industrial production methods for [2-(Trifluoromethyl)piperidin-3-yl]methanol are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming [2-(Trifluoromethyl)piperidine].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve strong bases or nucleophiles under anhydrous conditions.
Major Products:
Oxidation: Formation of [2-(Trifluoromethyl)piperidin-3-yl]aldehyde or [2-(Trifluoromethyl)piperidin-3-yl]carboxylic acid.
Reduction: Formation of [2-(Trifluoromethyl)piperidine].
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Trifluoromethyl)piperidin-3-yl]methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)piperidin-3-yl]methanol is not fully elucidated. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
[2-(Trifluoromethyl)piperidine]: Lacks the hydroxymethyl group, making it less polar.
[3-(Trifluoromethyl)piperidine]: The trifluoromethyl group is positioned differently, potentially altering its reactivity and biological activity.
[2-(Trifluoromethyl)pyrrolidine]: A smaller ring structure, which can affect its chemical properties and applications.
Uniqueness: [2-(Trifluoromethyl)piperidin-3-yl]methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H12F3NO |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[2-(trifluoromethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h5-6,11-12H,1-4H2 |
InChI Key |
DNWDMUDDYZFFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)CO |
Origin of Product |
United States |
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